An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Myceliothermophin E
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Myceliothermophin E
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myceliothermophin E is a potent cytotoxic polyketide natural product isolated from the thermophilic fungus Myceliophthora thermophila.[1] As a member of the tetramic acid family of natural products, it features a complex and challenging molecular architecture, characterized by a trans-fused decalin ring system coupled with a pyrrolidinone moiety.[1][2] Myceliothermophin E has demonstrated significant cytotoxic activity against a panel of human cancer cell lines, making it a molecule of interest for further investigation in the field of oncology and drug development. This guide provides a detailed overview of its chemical structure, stereochemistry, and the experimental basis for these assignments.
Chemical Structure
The chemical structure of Myceliothermophin E is comprised of two main components: a highly substituted trans-fused decalin core and a 3-acyl-pyrrolin-2-one (tetramic acid) side chain. The decalin system is adorned with multiple stereocenters, contributing to the molecule's complexity. The pyrrolidinone ring is attached to the decalin framework via a carbon-carbon bond.
Stereochemistry and Its Determination
The unambiguous determination of the relative and absolute stereochemistry of Myceliothermophin E was a key challenge addressed through its total synthesis. The stereochemical configuration of the decalin core was established through X-ray crystallographic analysis of a key synthetic intermediate.[2]
The relative stereochemistry of the decalin unit was confirmed by an X-ray crystal structure of the 3,5-dinitrobenzoate (B1224709) derivative of a synthetic precursor.[2] Furthermore, the structure of the related natural product, Myceliothermophin C, was confirmed by X-ray crystallography of a synthetic racemic sample (CCDC 1010933). As Myceliothermophin E can be chemically derived from Myceliothermophin C, the stereochemical assignments are correlated. The absolute configuration of Myceliothermophins A-E has been determined through synthetic efforts.
Absolute Configuration of Myceliothermophin E:
Quantitative Data
The cytotoxic activity of Myceliothermophin E has been evaluated against several human cancer cell lines. The IC50 values are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µg/mL) |
| HepG2 | Hepatoblastoma | 0.28 |
| Hep3B | Hepatocellular Carcinoma | 0.41 |
| A-549 | Lung Carcinoma | 0.26 |
| MCF-7 | Breast Adenocarcinoma | 0.27 |
Table 1: Cytotoxicity of Myceliothermophin E
Nuclear Magnetic Resonance (NMR) spectroscopy was a primary tool for the structural elucidation of Myceliothermophin E and its synthetic intermediates. The following table summarizes the characteristic ¹H and ¹³C NMR data for the synthetic Myceliothermophin E, as reported in the supplementary information of its total synthesis.
(Detailed ¹H and ¹³C NMR data tables from the supplementary information of the primary literature are not available in the provided search results.)
Experimental Protocols
The structural and stereochemical assignment of Myceliothermophin E was heavily reliant on its total synthesis and the crystallographic analysis of key intermediates.
X-ray Crystallography:
A key step in determining the relative stereochemistry of the decalin core involved the formation of a crystalline derivative of a synthetic intermediate.
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Sample Preparation: The synthetic intermediate was derivatized with 3,5-dinitrobenzoyl chloride to yield a crystalline solid.
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Crystallization: Single crystals suitable for X-ray diffraction were obtained by slow evaporation from a solution of ethyl acetate (B1210297) and hexanes.
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Data Collection and Processing: X-ray diffraction data were collected on an automated diffractometer. The structure was solved by direct methods and refined using standard crystallographic software. The resulting ORTEP diagram provided the unambiguous relative stereochemistry of the decalin core. The crystallographic data for a key intermediate and synthetic Myceliothermophin C are available from the Cambridge Crystallographic Data Centre (CCDC) with deposition numbers 1010994 and 1010933, respectively.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR studies were crucial for the characterization of all synthetic intermediates and the final product, Myceliothermophin E.
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Sample Preparation: Samples of synthetic intermediates and final products were dissolved in deuterated solvents (e.g., CDCl₃).
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Data Acquisition: ¹H and ¹³C NMR spectra were recorded on a high-field NMR spectrometer. Standard one-dimensional and two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) were performed to establish the connectivity of the carbon skeleton and to assign all proton and carbon signals.
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Data Analysis: The chemical shifts, coupling constants, and nuclear Overhauser effect (NOE) correlations were analyzed to confirm the constitution and relative stereochemistry of the molecule.
Logical Relationships and Biological Pathways
Retrosynthetic Analysis of Myceliothermophin E
The total synthesis of Myceliothermophin E by Nicolaou and coworkers employed a convergent strategy. The logical relationship of this synthetic approach is depicted below.
Caption: A simplified retrosynthetic analysis of Myceliothermophin E.
Mechanism of Cytotoxicity: Induction of Apoptosis
While the precise molecular target of Myceliothermophin E has not been fully elucidated, its cytotoxic effects are known to be mediated through the induction of apoptosis, or programmed cell death. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of caspases, a family of proteases that execute the dismantling of the cell.
Caption: Myceliothermophin E induces apoptosis, likely via the intrinsic pathway.
Conclusion
Myceliothermophin E is a structurally complex and biologically active natural product. Its chemical structure and intricate stereochemistry have been rigorously established through a combination of total synthesis and spectroscopic methods, most notably X-ray crystallography and NMR spectroscopy. The potent cytotoxic activity of Myceliothermophin E, mediated through the induction of apoptosis, positions it as a valuable lead compound for the development of novel anticancer therapeutics. Further studies to elucidate its precise molecular target and mechanism of action will be crucial in realizing its full therapeutic potential.
